Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of “Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate” is characterized by a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitrile (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate” are not available, similar compounds undergo various reactions. For instance, cyanoacetamides can participate in a variety of condensation and substitution reactions .Scientific Research Applications
- Researchers have developed novel synthetic routes to obtain high-purity methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate in a single step, using base-catalyzed Michael additions from readily available building blocks. The solvent-free reaction and catalytic base make it more sustainable than patented routes .
- Solvent recovery using methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has shown comparable or superior yields compared to other green solvents .
- Researchers have identified opportunities for using methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate in membrane-related applications .
- Notably, it facilitates the synthesis of cinnamamides from methyl cinnamates and phenylethylamines, demonstrating its potential in efficient chemical transformations .
Green Solvent and Sustainable Chemistry
Organic Synthesis and Arylation
Membrane Science
Catalysis and Continuous Flow Reactions
Surface Chemistry and Adsorption Studies
properties
IUPAC Name |
methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-12(13(15)16-2)10-7-9(17-6-5-14)3-4-11(10)18-8/h3-4,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFXCKONNIOABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |
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